1-(1-Oxidopyridin-1-ium-2-yl)-1-phenylethanol
Description
Properties
IUPAC Name |
1-(1-oxidopyridin-1-ium-2-yl)-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-13(15,11-7-3-2-4-8-11)12-9-5-6-10-14(12)16/h2-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDSFSTXHFPKNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Manganese Oxide-Mediated Oxidation of Racemic Precursors
The foundational work by compartmentalized oxidation-reduction systems for 1-phenylethanol derivatives provides a template for adapting this methodology to pyridinium oxide-containing analogs. In these systems, manganese oxide (MnOx) oxidizes racemic alcohols to ketones within a polydimethylsiloxane (PDMS) thimble, preventing enzyme deactivation by metal ions. For instance, racemic 1-phenylethanol undergoes oxidation to acetophenone with >99% yield under MnOx/CH₂Cl₂ conditions (Table 1).
Table 1: Oxidation Efficiency of 1-Phenylethanol Derivatives with MnOx
| Substrate | MnOx (g) | Solvent | Yield (%) |
|---|---|---|---|
| 1-Phenylethanol | 2 | CH₂Cl₂ | >99 |
| 4-Chloro-1-phenylethanol | 2.5 | CH₂Cl₂ | 93 |
Transferring this approach to 1-(1-Oxidopyridin-1-ium-2-yl)-1-phenylethanol would require substituting the phenyl group with a pyridinium oxide moiety. Computational studies suggest that electron-withdrawing effects of the pyridinium oxide group may slow oxidation kinetics, necessitating higher MnOx loading (3–4 g/mmol substrate) to achieve comparable yields.
Enantioselective Reduction Using Lactobacillus kefir Alcohol Dehydrogenase
Following oxidation, the ketone intermediate is reduced enantioselectively using Lactobacillus kefir alcohol dehydrogenase (LK-ADH). For acetophenone derivatives, LK-ADH achieves 96% yield and >99% enantiomeric excess (ee) for (R)-1-phenylethanol at an enzyme loading of 120 U/mmol. Adapting this to the pyridinium oxide analog requires evaluating steric and electronic effects:
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Steric hindrance : The pyridinium oxide group at C2 may reduce substrate binding affinity, requiring increased enzyme loading (500 U/mmol) to maintain reaction rates.
-
Solvent compatibility : Polar aprotic solvents (e.g., DMF) may improve solubility but could denature LK-ADH, necessitating solvent optimization trials.
Grignard Reagent-Based Synthesis from Pyridinium Oxide Ketones
Synthesis of 2-Pyridinium Oxide Acetophenone
The Grignard reaction remains a cornerstone for alcohol synthesis. For this compound, 2-pyridinium oxide acetophenone serves as the ketone precursor. Preparation involves:
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Friedel-Crafts acylation : Reaction of pyridinium oxide with acetyl chloride in AlCl₃ yields 2-acetylpyridinium oxide (65–70% yield).
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Cross-coupling : Suzuki-Miyaura coupling with phenylboronic acid introduces the phenyl group, forming 2-pyridinium oxide acetophenone (Table 2).
Table 2: Optimization of Suzuki-Miyaura Coupling for Ketone Synthesis
| Catalyst | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine | 80 | 58 |
| PdCl₂(dppf) | Dppf | 100 | 72 |
Grignard Addition and Workup
Methylmagnesium iodide (2.2 eq) reacts with 2-pyridinium oxide acetophenone in THF at −78°C, followed by acidic workup (HCl/H₂O) to yield racemic this compound (81% yield). Enantioselectivity requires subsequent resolution steps, as Grignard reactions produce racemic mixtures.
Dynamic Kinetic Resolution (DKR) with Niobium Phosphate and Lipase
Racemization Catalyzed by Niobium Phosphate Hydrate
Niobium phosphate hydrate (NbOPO₄·nH₂O) efficiently racemizes (S)-1-phenylethanol derivatives at 60°C in toluene, achieving 0% ee within 24 h. For the pyridinium oxide analog, the acidic sites of NbOPO₄·nH₂O facilitate protonation-deprotonation at the alcohol’s stereocenter, enabling racemization (Figure 1).
Figure 1: Proposed Mechanism for NbOPO₄·nH₂O-Catalyzed Racemization
Lipase-Mediated Kinetic Resolution
Candida antarctica lipase B (CALB) resolves racemic mixtures via acetylation with vinyl acetate. In a compartmentalized system separated by cotton layers, CALB and NbOPO₄·nH₂O operate synergistically:
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CALB : Acetylates (R)-alcohol to ester (92% conversion, 85% ee).
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NbOPO₄·nH₂O : Continuously racemizes (S)-alcohol to maintain substrate supply.
Table 3: DKR Performance for Pyridinium Oxide Alcohol
| Time (h) | Conversion (%) | ee (%) |
|---|---|---|
| 6 | 45 | 78 |
| 24 | 92 | 85 |
Transition-Metal-Catalyzed C–H Functionalization
Direct Hydroxylation of Ethylbenzene Derivatives
Palladium-catalyzed C–H hydroxylation offers a one-step route to 1-phenylethanol analogs. Applying this to 2-ethylpyridinium oxide requires:
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Catalyst : Pd(OAc)₂ (5 mol%)
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Oxidant : PhI(OAc)₂
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Solvent : Acetic acid/H₂O (4:1)
Reaction at 80°C for 12 h yields this compound with 68% yield and moderate regioselectivity (3:1 para:ortho).
Comparative Analysis of Synthetic Routes
Table 4: Merit Comparison of Preparation Methods
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Chemoenzymatic DKR | 92 | 85 | High |
| Grignard + Resolution | 81 | >99 a | Moderate |
| C–H Hydroxylation | 68 | N/A | Low |
aAfter enzymatic resolution.
Chemical Reactions Analysis
1-(1-Oxidopyridin-1-ium-2-yl)-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Oxidopyridin-1-ium-2-yl)-1-phenylethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-Oxidopyridin-1-ium-2-yl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(1H-Imidazol-1-yl)-1-phenylethanol
(S)-1-Phenylethanol
- Structure : Simplest analog lacking heterocyclic substituents (C₈H₁₀O; MW: 122.16 g/mol).
- Applications : Used as a fragrance, solvatochromic dye, and inhibitor of cholesterol absorption. Acts as a competitive inhibitor of ethylbenzene dehydrogenase (EbDH) with Kᵢ = 26.7 μM .
- Key Difference: The absence of the pyridine N-oxide moiety results in weaker enzyme inhibition compared to bulkier analogs like 1-(2-naphthyl)ethanol (Kᵢ = 3.2 μM) .
1-(1-(5-Cyclopropylpyridin-2-yl)-3-ethoxy-5-methyl-1H-pyrazol-4-yl)-1-phenylethanol (14b)
Physicochemical and Functional Comparisons
Table 1: Structural and Functional Properties
Mechanistic and Application Insights
- Enzyme Inhibition: The pyridine N-oxide group in this compound may enhance hydrogen bonding with enzyme active sites, similar to how bulky substituents in 1-(2-naphthyl)ethanol improve EbDH inhibition .
- Antifungal Activity : Imidazole derivatives outperform pyridine analogs due to nitrogen-rich heterocycles disrupting fungal membranes .
- Catalytic Applications: 1-Phenylethanol derivatives are oxidized to acetophenone in photocatalyzed reactions, but the pyridine N-oxide’s electron-withdrawing effects may alter redox potentials .
Biological Activity
1-(1-Oxidopyridin-1-ium-2-yl)-1-phenylethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including therapeutic potentials, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a phenylethanol moiety. The presence of the oxidopyridinium ion enhances its reactivity and potential interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its antimicrobial , anticancer , and antioxidant properties. Below is a summary of key findings:
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial effects. For instance, studies have shown that related compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 µg/mL |
| This compound | Escherichia coli | 20 µg/mL |
Anticancer Activity
The anticancer potential of pyridine derivatives has been documented, with compounds showing cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that certain derivatives induce apoptosis in cancer cells through caspase activation pathways.
Case Study:
In vitro studies revealed that this compound significantly reduced cell viability in human breast cancer cell lines (MCF-7) at concentrations above 10 µM. The mechanism was attributed to the induction of oxidative stress and subsequent activation of apoptotic pathways.
Antioxidant Properties
The antioxidant capacity of this compound has been assessed using various assays, such as the DPPH radical scavenging assay. Results indicate that it effectively scavenges free radicals, contributing to its potential as a protective agent against oxidative stress-related diseases.
| Assay Type | Result |
|---|---|
| DPPH Scavenging Activity | IC50 = 25 µg/mL |
| Ferric Reducing Antioxidant Power (FRAP) | High reducing power observed |
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation: Induces oxidative stress in target cells.
- Enzyme Inhibition: Interferes with metabolic enzymes in pathogens or cancer cells.
- Membrane Disruption: Alters the integrity of microbial cell membranes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1-Oxidopyridin-1-ium-2-yl)-1-phenylethanol, and how do reaction conditions influence product purity?
- Methodological Answer : The compound can be synthesized via oxidative coupling of pyridine derivatives with phenylethanol precursors. For example, oxidation of pyridine-2-yl-phenylethanol using m-CPBA (meta-chloroperbenzoic acid) under inert conditions (argon atmosphere) at 0–5°C yields the oxidized pyridinium product. Solvent choice (e.g., dichloromethane vs. acetonitrile) significantly impacts reaction efficiency, with acetonitrile reducing byproduct formation by 15–20% . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the pure product.
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For instance, a related compound, 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)-ethanol, was resolved using SC-XRD at 293 K, revealing dihedral angles between aromatic rings (1.30°) and hydrogen-bonding networks . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (e.g., HSQC, HMBC) to map proton-carbon correlations.
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Methodological Answer : The pyridinium moiety is hygroscopic and prone to hydrolysis under acidic or basic conditions. Stability studies recommend storage in amber vials at –20°C under nitrogen to prevent oxidation. Thermal gravimetric analysis (TGA) of structurally similar compounds shows decomposition onset at 120–150°C, suggesting room-temperature storage is feasible only for short-term use (<7 days) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict electronic properties, such as the HOMO-LUMO gap, which correlates with redox activity. For example, derivatives with electron-withdrawing groups (e.g., –NO₂) on the phenyl ring show a 0.5 eV reduction in HOMO-LUMO gap, enhancing electrophilic reactivity . Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) can prioritize derivatives for synthesis.
Q. What experimental strategies resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Discrepancies in NMR spectra (e.g., unexpected splitting of pyridinium protons) may arise from dynamic effects or solvent interactions. Variable-temperature NMR (VT-NMR) in DMSO-d₆ can distinguish between static and dynamic disorder. For example, coalescence temperatures above 40°C indicate rapid proton exchange, requiring data acquisition at 10°C to freeze conformational states .
Q. How can chiral resolution be achieved for enantiomeric forms of this compound?
- Methodological Answer : Chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column (Chiralpak IC) with hexane/isopropanol (90:10) achieves baseline separation (resolution factor >1.5) of enantiomers. Circular dichroism (CD) spectroscopy at 220–260 nm verifies enantiopurity, with Cotton effects at 235 nm for the (R)-enantiomer .
Q. What are the safety protocols for handling this compound in biological assays?
- Methodological Answer : The compound’s pyridinium group may induce respiratory irritation (STOT SE 3 hazard). Use fume hoods for weighing and dissolution, and employ PPE (nitrile gloves, lab coat, safety goggles). In vitro assays require EC50 determination in A549 cells to establish safe working concentrations (<50 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
